molecular formula C14H20N2O5 B13463045 6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid

6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid

Cat. No.: B13463045
M. Wt: 296.32 g/mol
InChI Key: BSRYIOUDKUZNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyridine carboxylic acid core, a scaffold of significant importance in drug discovery. Pyridine carboxylic acid isomers are known to facilitate π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity, while the carboxylic acid group can contribute polarity and enable metal ion coordination, which is particularly useful in the design of enzyme inhibitors . The tert-butoxycarbonyl (Boc) group serves as a protected amine, allowing for selective synthetic manipulations in the construction of more complex molecules. As part of a prized chemical class, this scaffold is frequently explored in the discovery of new enzyme inhibitors with nanomolar potency, as evidenced by active development from several pharmaceutical companies . Potential research applications for this compound include serving as a key intermediate in the synthesis of potential protease inhibitors, kinase inhibitors, and other small-molecule therapeutic candidates. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-8-5-9-20-11-7-4-6-10(16-11)12(17)18/h4,6-7H,5,8-9H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

BSRYIOUDKUZNAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the primary amine, enabling selective reactions at other sites. Standard deprotection methods include:

Reaction Conditions Products Key Observations
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butanolRapid cleavage (<30 min) at room temperature; preserves pyridine and carboxylic acid .
HCl in dioxane (4M)Amine hydrochloride saltRequires 2–4 hours at 25°C; avoids ester hydrolysis in precursor analogs .

Deprotection is critical for generating reactive amines for subsequent coupling or functionalization in peptide synthesis.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical transformations, including:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) or DCC/DMAP with alcohols.

  • Example : Reaction with ethanol yields ethyl 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylate, a precursor for further modifications .

Amide Coupling

  • Reagents : HATU, EDCl, or DCC with amines.

  • Applications : Synthesizes peptidomimetics or conjugates with bioactive amines. Studies report >80% yield when coupling with benzylamine under DCC/NHS conditions .

Reduction

  • Reagents : LiAlH₄ or BH₃·THF reduces the acid to a primary alcohol (e.g., 6-(3-aminopropoxy)pyridine-2-methanol), though this pathway is less common due to competing side reactions .

Pyridine Ring Modifications

The pyridine ring’s electron-deficient nature limits electrophilic substitution but enables:

N-Oxidation

  • Reagents : mCPBA or H₂O₂/AcOH.

  • Product : Pyridine N-oxide derivative, enhancing solubility and altering electronic properties for metal coordination .

Metal Coordination

  • Complexes : Forms stable chelates with transition metals (e.g., Cu²⁺, Pd²⁺) via the pyridine nitrogen and carboxylic acid oxygen. Used in catalytic systems or metallodrug precursors .

Propoxy Linker Stability

The propoxy chain remains inert under mild conditions but cleaves under extremes:

Condition Effect Application
HBr/AcOH (48 hours, reflux)Ether cleavage to phenol derivativeRarely utilized due to harsh requirements .
BBr₃ in DCM (0°C, 2 hours)Demethylation (if methyl ether present)Not directly observed in this compound .

Comparative Reactivity with Structural Analogs

The Boc group and propoxy chain distinguish its reactivity from related pyridine-carboxylic acids:

Compound Key Reactivity Differences
6-Amino-pyridine-2-carboxylic acidUnprotected amine undergoes rapid acylation/alkylation without prior deprotection steps .
3-tert-butoxycarbonylaminopyridine-2-carboxylic acidBoc group at position 3 alters steric hindrance, slowing coupling reactions at C2 .

Scientific Research Applications

6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group serves as a protecting group, which can be removed under specific conditions to reveal the active amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS: Not specified)
  • Structure: The Boc-protected amino group is attached to a methylene bridge at position 3 of isonicotinic acid (pyridine-4-carboxylic acid), with a methoxy group at position 4.
  • Key Differences: The target compound has a 6-propoxy-Boc-amino substituent, whereas this analog positions the Boc group directly on the pyridine ring. The meta substitution pattern in isonicotinic acid derivatives (e.g., 5-methoxy) alters electronic effects compared to the ortho-carboxylic acid in the target compound.
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypyridine-2-carboxylic acid (CAS: 3512-17-2)
  • Structure: Features a Boc-protected amino group at position 2 and a hydroxyl group at position 3.
  • Key Differences: The amino group is directly attached to the pyridine ring, unlike the propoxy-linked amino group in the target compound. The presence of a hydroxyl group increases polarity but reduces stability under acidic conditions compared to the ether-linked Boc group in the target compound.
  • Implications :
    • The target compound’s propoxy chain reduces steric hindrance near the pyridine ring, facilitating synthetic modifications .
6-(2-{[(tert-Butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid (CAS: Not specified)
  • Structure: Differs from the target compound only in the position of the amino group on the propoxy chain (position 2 vs. position 3).
  • The 3-aminopropoxy group in the target compound may enhance solubility due to increased distance between the Boc group and the pyridine ring .
Bioactivity and Stability
  • The Boc group in the target compound offers pH-sensitive stability , similar to analogs like 3-hydroxypyridine-2-carboxylic acid (). However, the propoxy spacer delays Boc cleavage compared to directly ring-attached analogs, enhancing metabolic stability .
  • Fluorinated analogs (e.g., 2-fluoronicotinic acid in ) exhibit higher electronegativity, which may improve membrane permeability but reduce solubility relative to the target compound’s carboxylic acid group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound 2763749-46-6 C₁₄H₂₀N₂O₅ 6-(3-Boc-aminopropoxy), 2-carboxylic acid 296.32 High synthetic versatility, moderate solubility
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid Not specified C₁₃H₁₈N₂O₅ 3-Boc-aminomethyl, 5-methoxy 282.29 Rigid structure, lower solubility
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypyridine-2-carboxylic acid 3512-17-2 C₁₁H₁₄N₂O₅ 2-Boc-amino, 3-hydroxyl 254.24 High polarity, acid-labile Boc group
6-(2-{[(tert-Butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid Not specified C₁₄H₂₀N₂O₅ 6-(2-Boc-aminopropoxy) 296.32 Reduced hydrogen-bonding capacity

Biological Activity

6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid, commonly referred to as Boc-amino-pyridine-2-carboxylic acid, is a compound characterized by its unique structural features, including a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C14H20N2O5
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 2763749-46-6

The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological interactions.

Biological Activity Overview

While specific biological activities for this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in:

  • Enzyme Inhibition : Many pyridine compounds act as inhibitors for various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Pyridine derivatives have been studied for their effectiveness against bacterial and fungal pathogens.
  • Anti-cancer Therapies : Certain pyridine-based compounds have shown promise in cancer treatment by targeting specific cellular pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives can often be correlated with their structural features. For instance, the presence of functional groups such as amino and carboxylic acids can significantly influence their reactivity and interaction with biological targets.

Compound NameMolecular FormulaUnique Features
6-tert-butoxycarbonylaminopicolinic acidC12H16N2O4Lacks propoxy group; used in peptide synthesis
3-tert-butoxycarbonylaminopyridine-2-carboxylic acidC12H16N2O4Different position of Boc group; potential for different biological activity
6-amino-pyridine-2-carboxylic acidC7H8N2O2No Boc protection; more reactive amine

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that pyridine derivatives can effectively inhibit enzymes involved in various metabolic processes. For example, studies on related compounds have shown promising results in inhibiting branched-chain amino acid transaminases (BCATs), which are implicated in several types of cancer .
  • Antimicrobial Testing : Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. One study demonstrated that certain pyridine derivatives exhibited significant antibacterial activity against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Peptide Synthesis Applications : The Boc-protected amino acids derived from this compound are frequently utilized in peptide synthesis, leading to bioactive peptides with therapeutic effects. The ability to protect the amino group allows for selective reactions that can be exploited in drug development .

Q & A

Q. What is the recommended synthetic route for 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

Coupling of Boc-protected amines to pyridine scaffolds : React 6-hydroxypyridine-2-carboxylic acid with a tert-butoxycarbonyl (Boc)-protected aminopropyl linker using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution (e.g., K₂CO₃ in DMF). describes analogous coupling strategies for methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate, highlighting the use of Boc-protected intermediates .

Deprotection and purification : Remove Boc groups with TFA in DCM, followed by HPLC purification (C18 column, acetonitrile/water gradient). supports this approach for Boc-protected cyclohexane carboxylic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and propoxy linker integration (e.g., δ 3.5–4.5 ppm for CH₂O). and provide NMR data for structurally related Boc-protected carboxylic acids .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₄H₁₉N₂O₅: 295.12). reports HRMS for methyl esters of similar pyridine derivatives .
  • IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between HPLC purity and NMR integration ratios?

Methodological Answer: Discrepancies may arise from:

  • Residual solvents or salts (e.g., TFA from deprotection): Use D₂O washing or ion-exchange chromatography ( recommends ion-exchange for Boc-related impurities) .
  • Dynamic equilibria (e.g., rotamers in NMR): Acquire NMR spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to average signals. notes that Sigma-Aldrich’s lack of analytical data for similar compounds necessitates in-house validation .

Q. What computational strategies predict the reactivity of the tert-butoxycarbonyl group under acidic conditions?

Methodological Answer:

  • DFT Calculations : Model Boc deprotection pathways (e.g., protonation of the carbonyl oxygen by TFA). ’s PubChem data on oxazolo-pyridine derivatives provides parameters for simulating acid-labile groups .
  • MD Simulations : Assess steric effects of the propoxy linker on Boc stability. ’s structural databases guide functional group modeling .

Q. How does the compound’s stability vary across pH ranges relevant to biological assays?

Methodological Answer:

  • pH 2–4 (lysosomal conditions) : Rapid Boc deprotection occurs (t₁/₂ < 1 hr). ’s stability data for Boc-protected amines in acidic media supports this .
  • pH 7.4 (physiological buffer) : Stable for >48 hrs (validate via LC-MS; ’s cyclohexane analogs show similar trends) .

Q. What orthogonal protection strategies prevent side reactions during derivatization?

Methodological Answer:

  • Dual Protection : Use Fmoc for the carboxylic acid (removable with piperidine) and Boc for the amine (removable with TFA). ’s pyridine catalogs describe Fmoc/Boc compatibility .
  • Selective Deprotection : Employ photolabile groups (e.g., NVOC) for spatiotemporal control, as suggested in ’s synthesis protocols .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to troubleshoot?

Methodological Answer:

  • Aggregation in DMSO : Use dynamic light scattering (DLS) to detect particulates. ’s note on Sigma-Aldrich’s lack of analytical data underscores the need for empirical testing .
  • Ionization in water : Measure pKa via potentiometric titration (e.g., Sirius T3 instrument). ’s trifluoromethylpyridine analogs provide pKa benchmarks (~3.5 for carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.